hTRPV1 Antagonism: Weak Activity Relative to Potent Pyrazole-Containing Analogs
2-Chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide was evaluated for hTRPV1 antagonism as an α-substituted acetamide B-region derivative. It exhibited only weak activity, with 46% inhibition at 5 μM, as reported in a comparative study of potent TRPV1 antagonists [1]. This activity is markedly lower than that of optimized pyrazole-containing compounds in the same series, such as compound 13S, which achieved a Ki(CAP) of 0.1 nM [2].
| Evidence Dimension | hTRPV1 antagonism |
|---|---|
| Target Compound Data | 46% inhibition at 5 μM |
| Comparator Or Baseline | Compound 13S (a potent pyrazole analog): Ki(CAP) = 0.1 nM |
| Quantified Difference | >10,000-fold difference in potency |
| Conditions | hTRPV1 heterologously expressed in CHO cells, assessed by inhibition of capsaicin-induced activation using a fluorometric imaging plate reader (FLIPR) [1][2] |
Why This Matters
This compound serves as a valuable weakly active control or as a starting point for structural optimization in TRPV1 antagonist development.
- [1] Kim, M. S., et al. (2017). Pyrazole C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(18), 4383–4388. View Source
- [2] Kim, M. S., et al. (2017). Table 3. In vitro hTRPV1 antagonistic activities for α-substituted acetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(18), 4383–4388. View Source
